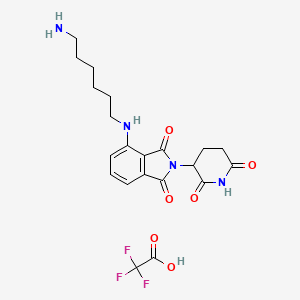
Thalidomide-NH-C6-NH2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-C6-NH2 TFA: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is significant in the field of targeted protein degradation, which is a novel approach in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C6-NH2 TFA involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically involve the use of organic solvents like DMSO (Dimethyl Sulfoxide) and may require ultrasonic assistance due to the hygroscopic nature of the compound . The compound is then purified to achieve a high purity level of 99.82% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is stored at -20°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-C6-NH2 TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Thalidomide moiety.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Thalidomide-NH-C6-NH2 TFA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is used to study protein degradation pathways. It helps in understanding the role of specific proteins in various cellular processes by selectively degrading them .
Medicine: In medicine, this compound is utilized in the development of targeted therapies for diseases like cancer. By selectively degrading disease-causing proteins, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies with fewer side effects .
Mechanism of Action
Thalidomide-NH-C6-NH2 TFA exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of the target protein, which is then ubiquitinated and subsequently degraded by the proteasome . The molecular targets involved include transcription factors like IKZF1 and IKZF3, which play crucial roles in cellular processes .
Comparison with Similar Compounds
Thalidomide-O-amido-C6-NH2 TFA: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Pomalidomide Related Compound 11 Triflate: A related compound with similar applications in targeted protein degradation.
Uniqueness: Thalidomide-NH-C6-NH2 TFA is unique due to its specific structure, which allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its high purity and stability make it a preferred choice in research and industrial applications .
Properties
IUPAC Name |
4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCFPKPHCMKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2565650.png)
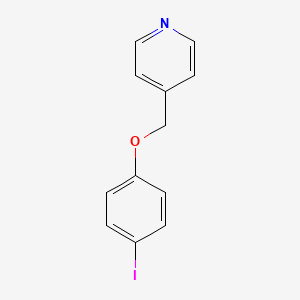
![N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2565653.png)
![6-ethoxy-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2565654.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565656.png)
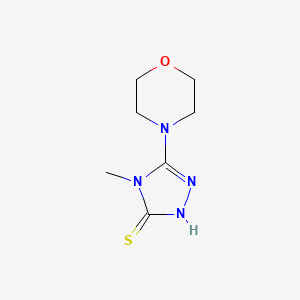
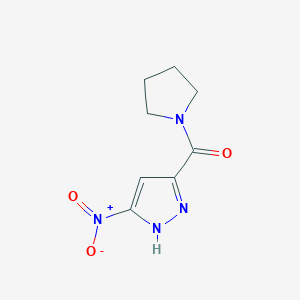


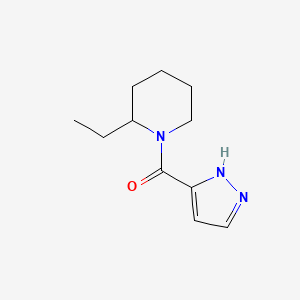

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)
